Spp-DM1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C44H59ClN4O14S2 |

|---|---|

Molecular Weight |

967.5 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[[3-[[1-[(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]disulfanyl]pentanoate |

InChI |

InChI=1S/C44H59ClN4O14S2/c1-24-11-10-12-32(59-9)44(57)23-31(60-42(56)46-44)26(3)40-43(5,62-40)33(22-37(53)48(7)29-20-28(19-24)21-30(58-8)39(29)45)61-41(55)27(4)47(6)34(50)17-18-64-65-25(2)13-16-38(54)63-49-35(51)14-15-36(49)52/h10-12,20-21,25-27,31-33,40,57H,13-19,22-23H2,1-9H3,(H,46,56) |

InChI Key |

ZMOVORWFEGTIJA-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC(C)CCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Spp-DM1 Linker Chemistry and Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the Spp-DM1 linker, a critical component in the development of Antibody-Drug Conjugates (ADCs). We will delve into its chemical properties, structure, and the methodologies for its use in creating targeted cancer therapeutics.

Introduction to this compound in Antibody-Drug Conjugates

Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs are complex molecules composed of an antibody linked to a biologically active cytotoxic (anticancer) payload or drug. The this compound linker system represents a key technology in this field, enabling the conditional release of the potent microtubule-disrupting agent, DM1, within tumor cells.

The this compound linker is a cleavable linker, meaning it is designed to be stable in the bloodstream and only release the cytotoxic payload under specific conditions found inside the target cell. This targeted release mechanism is crucial for minimizing off-target toxicity and maximizing the therapeutic window of the ADC.

This compound Linker Chemistry and Structure

The this compound linker-drug conjugate consists of two primary components: the SPP linker and the DM1 payload .

-

SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) Linker: This heterobifunctional crosslinker contains two reactive groups. An N-hydroxysuccinimide (NHS) ester on one end reacts with primary amines, such as the lysine residues on the surface of a monoclonal antibody, to form a stable amide bond. The other end features a pyridyl disulfide group, which forms a disulfide bond with a thiol-containing payload like DM1. This disulfide bond is susceptible to cleavage in the reducing environment of the cell's cytoplasm.

-

DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine): DM1 is a derivative of the natural product maytansine, a potent anti-mitotic agent.[1] It exerts its cytotoxic effect by binding to tubulin and inhibiting the assembly of microtubules, a critical process for cell division.[2] This leads to mitotic arrest and ultimately apoptosis of the cancer cell. DM1 is modified to contain a thiol group, which allows for its conjugation to the SPP linker.

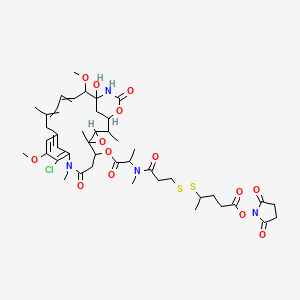

The following diagram illustrates the chemical structure of the this compound conjugate.

Caption: Chemical structure of the this compound linker conjugate.

Mechanism of Action of this compound ADCs

The therapeutic efficacy of an this compound ADC is dependent on a sequence of events, starting from administration and culminating in the targeted killing of cancer cells.

The following workflow diagram illustrates this process.

Caption: Mechanism of action of an this compound ADC.

Quantitative Data on this compound ADCs

The performance of an this compound ADC is evaluated based on several key parameters, including its stability, in vitro cytotoxicity, and in vivo efficacy. The following tables summarize representative quantitative data for ADCs utilizing the DM1 payload, providing a benchmark for the this compound linker system.

Table 1: In Vitro Cytotoxicity of DM1-Containing ADCs

| Cell Line | Target Antigen | ADC | IC50 (nM) | Reference |

| SKBR-3 | HER2 | T-SA1-DM1 | 1.5 | [3] |

| SKOV3 | HER2 | T-SA1-DM1 | 2.1 | [3] |

| MDA-MB-361 | HER2 | T-DM1 | ~0.08 | [4] |

| NCI-N87 | HER2 | T-DM1 | 0.082 | |

| HCC1954 | HER2 | T-DM1 | 0.033 |

Table 2: In Vivo Efficacy of this compound ADCs in Xenograft Models

| Xenograft Model | Target Antigen | ADC | Dose (mg/kg) | Outcome | Reference |

| Raji (NHL) | CD19 | Anti-CD19-Spp-DM1 | 5 | Tumor regression | |

| Granta-519 (NHL) | CD20 | Anti-CD20-Spp-DM1 | 5 | Tumor growth inhibition | |

| BJAB-luc (NHL) | CD22 | Anti-CD22-Spp-DM1 | 5 | Tumor regression | |

| SKOV3 (Ovarian) | HER2 | T-SA1-DM1 | 20 | Complete remission in 3/6 mice |

Table 3: Plasma Stability of a DM1-Containing ADC

| ADC | Species | Half-life (days) | Reference |

| T-DM1 | Rat | 4.56 ± 1.11 |

Note: T-DM1 utilizes a non-cleavable SMCC linker, but the data provides a relevant comparison for the stability of the DM1 payload in vivo.

Experimental Protocols

This section provides a generalized methodology for the synthesis of an this compound ADC. Specific reaction conditions may need to be optimized for different antibodies.

Materials

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

SPP linker (N-succinimidyl 4-(2-pyridyldithio)pentanoate)

-

DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction buffers (e.g., borate buffer, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography)

Workflow for this compound ADC Synthesis

The following diagram outlines the key steps in the synthesis and purification of an this compound ADC.

Caption: Workflow for the synthesis of an this compound ADC.

Detailed Methodology

Step 1: Antibody Modification with SPP Linker

-

Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in a reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5).

-

Dissolve the SPP linker in a co-solvent such as DMF or DMSO to a stock concentration of 10-20 mM.

-

Add the SPP linker solution to the antibody solution at a molar ratio of approximately 5-10 fold excess of linker to antibody.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

-

Remove the excess, unreacted SPP linker by size-exclusion chromatography (SEC) using a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer.

Step 2: Conjugation of DM1 to the Modified Antibody

-

Dissolve DM1 in DMF or DMSO to a stock concentration of 10-20 mM.

-

Add the DM1 solution to the purified, linker-modified antibody at a molar ratio of approximately 1.5-2 fold excess of DM1 to the incorporated linker.

-

Incubate the reaction mixture at room temperature for 3-16 hours with gentle stirring. The reaction proceeds via a disulfide exchange between the pyridyldithio group on the linker and the thiol group on DM1.

Step 3: Purification of the this compound ADC

-

Purify the resulting ADC from unreacted DM1 and other small molecules using SEC with a column appropriate for protein purification (e.g., Superdex 200) equilibrated with a formulation buffer (e.g., PBS, pH 7.4).

-

Alternatively, protein A affinity chromatography can be used for purification.

Step 4: Characterization of the this compound ADC

-

Drug-to-Antibody Ratio (DAR): Determine the average number of DM1 molecules conjugated per antibody. This can be measured using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and 252 nm (for DM1). Alternatively, hydrophobic interaction chromatography (HIC) or mass spectrometry can be used.

-

Purity and Aggregation: Assess the purity of the ADC and the presence of aggregates using SEC-HPLC.

-

In vitro binding and cytotoxicity assays: Confirm that the conjugation process has not compromised the antibody's binding to its target antigen and evaluate the ADC's potency in relevant cancer cell lines.

Conclusion

The this compound linker system provides an effective and widely used platform for the development of antibody-drug conjugates. Its cleavable disulfide bond allows for the targeted intracellular release of the potent cytotoxic agent DM1, leading to significant anti-tumor activity. A thorough understanding of its chemistry, mechanism of action, and the associated experimental protocols is essential for researchers and drug developers working to create the next generation of targeted cancer therapies.

References

- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. Therapeutic potential of an anti-HER2 single chain antibody–DM1 conjugates for the treatment of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of T‐DM1‐resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spp-DM1 Payload Release Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core payload release mechanism of Spp-DM1, an antibody-drug conjugate (ADC) that utilizes a cleavable disulfide linker for the targeted delivery of the potent cytotoxic agent, DM1.

Introduction to this compound ADCs

Antibody-drug conjugates are a class of targeted therapeutics designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. An this compound ADC consists of three key components:

-

A monoclonal antibody (mAb): This component provides specificity by targeting a tumor-associated antigen on the surface of cancer cells.

-

The cytotoxic payload (DM1): A derivative of maytansine, DM1 is a potent microtubule-disrupting agent that induces mitotic arrest and apoptosis.

-

The SPP linker: N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP) is a linker containing a disulfide bond. This bond is designed to be stable in the systemic circulation but susceptible to cleavage within the reducing environment of the target cell.

The efficacy of an this compound ADC is critically dependent on the efficient and selective release of the DM1 payload within the cancer cell.

The this compound Payload Release Pathway

The release of DM1 from an this compound ADC is a multi-step intracellular process that is initiated by the binding of the ADC to its target antigen on the cancer cell surface.

Internalization and Lysosomal Trafficking

Upon binding to the target antigen, the ADC-antigen complex is internalized by the cell, primarily through receptor-mediated endocytosis. The internalized vesicle, known as an endosome, undergoes maturation and fuses with a lysosome. This trafficking to the lysosomal compartment is a crucial step for payload release.

dot

Caption: Figure 1: ADC Internalization and Lysosomal Trafficking.

Intracellular Cleavage of the SPP Linker

The lysosome provides the ideal environment for the cleavage of the SPP linker due to two key characteristics:

-

Reductive Environment: The cytosol of a cell has a significantly higher concentration of reducing agents, most notably glutathione (GSH), compared to the extracellular environment. While the lysosomal glutathione concentration is lower than in the cytosol, it is sufficient to reduce the disulfide bond within the SPP linker.[1][2]

-

Proteolytic Enzymes: Lysosomes contain a host of proteases, such as cathepsins, which degrade the antibody component of the ADC. This degradation is thought to be a prerequisite for efficient payload release, as it likely exposes the disulfide bond to the reducing agents.[3][4][5]

The cleavage of the disulfide bond liberates the DM1 payload from the antibody.

dot

Caption: Figure 2: this compound Linker Cleavage in the Lysosome.

Mechanism of Action of DM1

Once released into the cytosol, the free DM1 payload exerts its potent cytotoxic effect by targeting microtubules. DM1 binds to tubulin, the protein subunit of microtubules, and disrupts microtubule dynamics. This interference with microtubule function leads to:

-

Inhibition of Mitotic Spindle Formation: Prevents cancer cells from properly segregating their chromosomes during mitosis.

-

Mitotic Arrest: The cell cycle is halted at the G2/M phase.

-

Apoptosis: The prolonged mitotic arrest ultimately triggers programmed cell death.

dot

Caption: Figure 3: DM1 Mechanism of Action.

Quantitative Data

The following tables summarize key quantitative data related to the performance of this compound and other DM1-containing ADCs.

Table 1: In Vitro Cytotoxicity of DM1-Containing ADCs

| ADC Configuration | Cell Line | Target Antigen | IC50 (nM) | Reference |

| anti-CD19-SPP-DM1 | RAJI | CD19 | ~0.1 | |

| anti-CD20-SPP-DM1 | Granta-519 | CD20 | ~0.1 | |

| anti-CD22-SPP-DM1 | BJAB-luc | CD22 | ~0.1 | |

| anti-CD30-MCC-DM1 | Karpas 299 | CD30 | 0.06 | |

| anti-CD30-MCC-DM1 | HH | CD30 | 0.05 | |

| anti-CD30-MCC-DM1 | L428 | CD30 | 0.07 | |

| Free DM1 | Various | - | 0.79 - 7.2 |

Table 2: Pharmacokinetic Parameters of DM1-Containing ADCs in Rats

| ADC | Parameter | Value | Unit | Reference |

| T-DM1 (non-cleavable) | Half-life (T1/2) | 4.56 ± 1.11 | days | |

| T-DM1 (non-cleavable) | Clearance (CL) | 22.55 | mL/day/kg |

Detailed Experimental Protocols

This section outlines detailed methodologies for key experiments to characterize the this compound payload release mechanism.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the this compound linker in plasma and determine the rate of premature payload release.

Methodology:

-

ADC Incubation: Incubate this compound ADC in plasma (human, rat, or other species of interest) at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).

-

Sample Collection: At each time point, collect aliquots of the plasma-ADC mixture.

-

Quantification of Intact ADC: Use an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of the intact ADC. This is typically done by capturing the antibody and detecting a component of the intact linker-payload.

-

Quantification of Released Payload:

-

Precipitate plasma proteins using an organic solvent (e.g., acetonitrile).

-

Centrifuge to separate the supernatant containing the released DM1.

-

Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the concentration of free DM1.

-

-

Data Analysis: Plot the percentage of intact ADC and the concentration of released DM1 over time to determine the half-life of the ADC in plasma.

dot

Caption: Figure 4: In Vitro Plasma Stability Assay Workflow.

Intracellular Trafficking and Lysosomal Colocalization Assay

Objective: To visualize the internalization and trafficking of this compound ADC to the lysosomes.

Methodology:

-

Fluorescent Labeling: Label the this compound ADC with a fluorescent dye (e.g., Alexa Fluor 488).

-

Cell Culture: Plate target cancer cells on glass-bottom dishes.

-

ADC Incubation: Treat the cells with the fluorescently labeled this compound ADC for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Lysosomal Staining: In the final hour of incubation, add a lysosomal marker (e.g., LysoTracker Red) to the cell culture medium.

-

Imaging: Wash the cells and image them using a confocal microscope.

-

Colocalization Analysis: Analyze the images to determine the degree of colocalization between the fluorescently labeled ADC (green signal) and the lysosomes (red signal), which will appear as yellow in the merged image.

Quantification of Intracellular DM1 Release

Objective: To quantify the amount of DM1 released from the this compound ADC inside the target cells.

Methodology:

-

Cell Treatment: Treat a known number of target cells with this compound ADC for various time points.

-

Cell Lysis: At each time point, wash the cells to remove extracellular ADC and then lyse the cells to release the intracellular contents.

-

Sample Preparation: Precipitate proteins from the cell lysate.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of free DM1.

-

Data Normalization: Normalize the amount of released DM1 to the number of cells or total protein concentration.

Microtubule Depolymerization Assay

Objective: To assess the biological activity of the released DM1 by measuring its effect on microtubule dynamics.

Methodology:

-

Prepare Microtubules: Polymerize purified tubulin in vitro to form microtubules. The microtubules can be fluorescently labeled for visualization.

-

Immobilize Microtubules: Immobilize the pre-formed microtubules in a flow chamber on a microscope slide.

-

Introduce DM1: Introduce a solution containing a known concentration of DM1 (or cell lysate from ADC-treated cells) into the flow chamber.

-

Time-Lapse Microscopy: Acquire time-lapse images of the microtubules using fluorescence microscopy.

-

Analyze Microtubule Dynamics: Measure the rates of microtubule growth, shortening, and the frequency of catastrophes (transitions from growth to shortening) in the presence and absence of DM1. A significant decrease in the growth rate and an increase in the catastrophe frequency indicate potent microtubule-destabilizing activity.

Conclusion

The this compound payload release mechanism is a well-orchestrated intracellular process that leverages the unique biochemical environment of the lysosome to achieve targeted drug delivery. The disulfide-based SPP linker provides a balance of stability in circulation and efficient cleavage within the reducing environment of the tumor cell. The subsequent disruption of microtubule dynamics by the released DM1 payload leads to potent and specific cancer cell killing. A thorough understanding of this mechanism, supported by robust quantitative analysis and detailed experimental validation, is crucial for the continued development and optimization of next-generation antibody-drug conjugates.

References

- 1. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Assays to Study the Tracking of Shortening Microtubule Ends and to Measure Associated Forces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

An In-Depth Technical Guide to the Intracellular Trafficking of Spp-DM1 Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) represent a pivotal class of targeted cancer therapeutics, designed to selectively deliver potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The efficacy of these complex biotherapeutics is intrinsically linked to their intracellular trafficking pathway. This technical guide provides a comprehensive overview of the core mechanisms governing the journey of Spp-DM1 ADCs from the cell surface to the release of their cytotoxic payload, DM1. We delve into the critical steps of binding, internalization, endosomal sorting, and lysosomal degradation, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes. This document is intended to serve as a valuable resource for researchers and drug developers in the field of oncology, offering insights to optimize the design and application of next-generation ADCs.

Introduction

The this compound antibody-drug conjugate is a sophisticated therapeutic agent comprising a monoclonal antibody linked to the potent microtubule-disrupting agent, DM1, via a cleavable linker containing a disulfide bond (Spp). The antibody component provides specificity for a tumor-associated antigen, guiding the ADC to its target cancer cells. Upon binding, the ADC is internalized, and the intracellular environment facilitates the cleavage of the Spp linker, releasing the DM1 payload to exert its cytotoxic effect. A thorough understanding of each step in this intracellular trafficking process is paramount for the rational design of effective and safe ADCs.

The Intracellular Journey of this compound ADC

The intracellular trafficking of an this compound ADC is a multi-step process that begins with the specific recognition of a cell surface antigen and culminates in the cytotoxic action of the DM1 payload.

Binding to Target Antigen

The initial and critical step in the mechanism of action of an this compound ADC is its high-affinity binding to a specific antigen predominantly expressed on the surface of cancer cells. This interaction is governed by the principles of antibody-antigen recognition. While specific binding affinities (Kd) for this compound ADCs are dependent on the monoclonal antibody used, typical high-affinity interactions for therapeutic antibodies are in the nanomolar to picomolar range.

Internalization via Endocytosis

Following antigen binding, the ADC-antigen complex is internalized into the cell, primarily through receptor-mediated endocytosis. The rate and pathway of internalization can significantly influence the overall efficacy of the ADC. For many ADCs, including those targeting receptors like HER2, internalization can be a relatively slow process, with half-lives for internalization reported to be in the range of 6 to 14 hours for similar maytansinoid ADCs[1]. Studies on T-DM1, a well-characterized ADC, have shown that intracellular levels can reach approximately 50% within 12 hours of incubation[2][3]. The specific endocytic pathway can vary depending on the target antigen and cell type, with both clathrin-mediated and caveolae-mediated endocytosis being implicated in ADC uptake[2].

Endosomal Sorting and Lysosomal Trafficking

Once inside the cell within an early endosome, the this compound ADC is trafficked through the endosomal-lysosomal pathway. The endosome matures, its internal pH decreases, and it eventually fuses with a lysosome. This trafficking is a crucial step as the lysosome provides the necessary environment for the release of the DM1 payload.

Lysosomal Degradation and Payload Release

Within the acidic and enzyme-rich environment of the lysosome, the Spp linker is cleaved. The disulfide bond in the Spp linker is susceptible to reduction in the intracellular environment, leading to the release of the DM1 payload. For ADCs with non-cleavable linkers, the entire antibody must be degraded to release the payload attached to an amino acid, a process that can be slower with a degradation half-life of 18-25 hours[1]. The cleavable nature of the Spp linker is designed to facilitate a more efficient release of the active drug.

Cytotoxic Action of DM1 and Bystander Effect

Once released into the cytoplasm, DM1 binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. A key feature of ADCs with cleavable linkers like this compound is their potential to induce a "bystander effect." The released, cell-permeable DM1 can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, which is a significant advantage in treating heterogeneous tumors. In contrast, ADCs with non-cleavable linkers, such as T-DM1, do not exhibit a significant bystander effect as the released payload is charged and less membrane-permeable.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the activity of DM1-containing ADCs. It is important to note that these values can vary significantly depending on the specific antibody, target antigen, cell line, and experimental conditions.

Table 1: In Vitro Cytotoxicity of DM1-based ADCs

| ADC Configuration | Cell Line | Target Antigen | IC50 (nmol/L) | Reference |

| anti-CD30-MCC-DM1 | Karpas 299 | CD30 | 0.06 | |

| anti-CD30-MCC-DM1 | Various CD30+ lines | CD30 | 0.05 - 0.13 | |

| T-DM1 (control) | Karpas 299 | HER2 (negative) | 31.02 | |

| DM1 (free drug) | Various cell lines | N/A | 7.06 - 39.53 |

Table 2: Internalization and Degradation Kinetics of a Trastuzumab-Maytansinoid ADC (TM-ADC)

| Parameter | Cell Line | Half-life (hours) | Reference |

| Internalization | BT-474, NCI-N87, SK-BR-3 | 6 - 14 | |

| Degradation | BT-474, NCI-N87, SK-BR-3 | 18 - 25 | |

| Efflux | BT-474, NCI-N87, SK-BR-3 | 44 - 73 |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the intracellular trafficking of this compound ADCs.

Synthesis and Characterization of this compound ADC

Objective: To conjugate the this compound linker-payload to a monoclonal antibody and characterize the resulting ADC.

Materials:

-

Monoclonal antibody (e.g., anti-HER2)

-

This compound linker-payload

-

Reducing agent (e.g., TCEP)

-

Conjugation buffer (e.g., PBS with EDTA)

-

Purification system (e.g., size-exclusion chromatography)

-

Analytical instruments (e.g., UV-Vis spectrophotometer, HIC-HPLC, SEC-HPLC, Mass Spectrometry)

Protocol:

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody using a controlled amount of TCEP in conjugation buffer.

-

Linker-Payload Conjugation: Add the this compound linker-payload to the reduced antibody solution. The maleimide group of the linker will react with the free thiol groups on the antibody.

-

Purification: Remove unconjugated linker-payload and aggregated ADC using size-exclusion chromatography.

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry by measuring absorbance at 280 nm (for protein) and a wavelength specific to the payload.

-

Assess the purity and aggregation of the ADC using SEC-HPLC.

-

Analyze the distribution of different drug-loaded species using HIC-HPLC.

-

Confirm the molecular weight of the conjugate using mass spectrometry.

-

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the this compound ADC.

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

-

This compound ADC

-

Free DM1 payload

-

Control antibody

-

Cell culture medium and supplements

-

96-well plates

-

MTT reagent

-

Solubilization solution (e.g., DMSO)

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.

-

ADC Treatment: The following day, treat the cells with serial dilutions of the this compound ADC, free DM1, and control antibody. Include untreated cells as a control.

-

Incubation: Incubate the plates for a period that allows for the cytotoxic effects to manifest (e.g., 72-96 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the drug concentration to determine the IC50 value.

ADC Internalization Assay using Flow Cytometry

Objective: To quantify the rate of this compound ADC internalization.

Materials:

-

Target cancer cell line

-

Fluorescently labeled this compound ADC (e.g., with Alexa Fluor 488)

-

Flow cytometry buffer (e.g., PBS with BSA and sodium azide)

-

Trypsin or other cell detachment solution

-

Flow cytometer

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate.

-

ADC Incubation: Incubate cells with the fluorescently labeled this compound ADC at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours). As a negative control, incubate cells with the ADC at 4°C to inhibit active internalization.

-

Cell Harvesting: At each time point, wash the cells with cold PBS to stop internalization and detach the cells.

-

Staining (Optional): A secondary antibody that recognizes the ADC can be used to specifically label the surface-bound ADC.

-

Flow Cytometry Analysis: Acquire data on a flow cytometer. The mean fluorescence intensity (MFI) will correlate with the amount of internalized ADC. The percentage of internalization can be calculated by comparing the MFI of cells at 37°C to the MFI of cells kept at 4°C (representing total binding).

Lysosomal Co-localization using Confocal Microscopy

Objective: To visualize the trafficking of the this compound ADC to the lysosomes.

Materials:

-

Target cancer cell line

-

Fluorescently labeled this compound ADC (e.g., with Alexa Fluor 647)

-

Lysosomal marker (e.g., LysoTracker Green)

-

Nuclear stain (e.g., DAPI)

-

Confocal microscope slides or plates

-

Fixation and permeabilization reagents (e.g., paraformaldehyde, Triton X-100)

-

Confocal microscope

Protocol:

-

Cell Seeding: Seed cells on confocal slides or plates.

-

ADC Incubation: Treat cells with the fluorescently labeled this compound ADC and incubate for various time points to allow for internalization and trafficking.

-

Lysosomal Staining: In the final 30-60 minutes of incubation, add the LysoTracker probe to the media.

-

Fixation and Permeabilization: Wash the cells, fix them with paraformaldehyde, and then permeabilize with Triton X-100.

-

Nuclear Staining: Stain the nuclei with DAPI.

-

Imaging: Acquire images using a confocal microscope, capturing the signals from the ADC, lysosomal marker, and nucleus in separate channels.

-

Analysis: Merge the images to visualize co-localization of the ADC signal with the lysosomal marker, which will appear as overlapping pixels of the two different colors. Quantitative co-localization analysis can be performed using image analysis software.

Bystander Killing Effect Assay

Objective: To assess the ability of this compound ADC to kill neighboring antigen-negative cells.

Materials:

-

Antigen-positive cancer cell line

-

Antigen-negative cancer cell line (labeled with a fluorescent protein, e.g., GFP)

-

This compound ADC

-

Control ADC with a non-cleavable linker (e.g., MCC-DM1)

-

Cell culture medium

-

Fluorescence microscope or high-content imaging system

Protocol:

-

Co-culture Seeding: Seed a mixture of antigen-positive and GFP-labeled antigen-negative cells in a multi-well plate.

-

ADC Treatment: Treat the co-culture with the this compound ADC and the control non-cleavable ADC.

-

Incubation: Incubate the plate for a period sufficient to observe cytotoxicity.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. The bystander effect is quantified by the reduction in the number of viable GFP-positive cells in the presence of the this compound ADC compared to the control ADC.

Visualizing the Pathways and Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in this compound ADC trafficking and the experimental workflows to study them.

Caption: Intracellular trafficking pathway of an this compound ADC.

Caption: Workflow for ADC internalization assay using flow cytometry.

References

- 1. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dynamics of Endocytosis and Degradation of Antibody-Drug Conjugate T-DM1 in HER2 Positive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Spp-DM1 and the Disruption of Microtubule Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The antibody-drug conjugate (ADC) Spp-DM1 represents a targeted therapeutic strategy designed to deliver the potent microtubule inhibitor DM1 specifically to antigen-expressing tumor cells. This guide provides a detailed examination of the molecular mechanisms underpinning this compound's role in microtubule disruption, leading to cell cycle arrest and apoptosis. It consolidates key quantitative data, outlines experimental methodologies, and visually represents the critical pathways and processes involved.

Introduction to this compound and Microtubule Targeting

Maytansinoids, potent antimitotic agents, were initially explored as standalone cancer therapeutics but demonstrated significant systemic toxicity.[1][] The development of antibody-drug conjugates, such as those utilizing the maytansinoid derivative DM1, aimed to mitigate these off-target effects by ensuring tumor-specific delivery.[1][3][4] DM1, a thiol-containing maytansinoid, is conjugated to a monoclonal antibody via a linker, such as the cleavable disulfide-containing linker SPP (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) or the non-cleavable thioether linker SMCC. This targeted delivery system enhances the therapeutic window of the cytotoxic payload.

Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, most notably the formation of the mitotic spindle during cell division. Their dynamic instability, characterized by phases of growth and shortening, is critical for proper chromosome segregation. Disruption of this dynamic process leads to mitotic arrest and, ultimately, apoptotic cell death, making microtubules a prime target for anticancer agents.

Mechanism of Action: From Antibody Binding to Microtubule Disruption

The therapeutic effect of an this compound conjugate is a multi-step process that begins with targeted binding and culminates in the disruption of microtubule function within the cancer cell.

Cellular Uptake and Payload Release

-

Antibody Binding and Internalization: The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a tumor cell.

-

Endocytosis: Upon binding, the entire ADC-antigen complex is internalized into the cell through receptor-mediated endocytosis.

-

Lysosomal Trafficking and Degradation: The endocytic vesicle traffics to the lysosome.

-

Payload Release: Within the lysosome, the antibody is degraded, and for conjugates with a cleavable linker like SPP, the disulfide bond is cleaved, releasing the active DM1 payload into the cytoplasm. In the case of non-cleavable linkers like SMCC, proteolytic degradation of the antibody releases a lysine-linker-DM1 metabolite.

Interaction with Tubulin and Microtubules

Once released into the cytoplasm, DM1 exerts its cytotoxic effect by directly interacting with the microtubule network. Unlike some microtubule-targeting agents that cause wholesale depolymerization, DM1 acts as a "microtubule end poison." It binds with high affinity to the tips of microtubules, suppressing their dynamic instability. This suppression involves a reduction in both the growth and shortening rates of the microtubules. The binding of DM1 to tubulin is similar to that of vinca alkaloids.

The potent cytotoxicity of maytansinoids like DM1 is significantly greater than many clinically used anticancer drugs. The suppression of microtubule dynamics by DM1 ultimately leads to the arrest of the cell cycle in the G2/M phase, preventing cell division and inducing apoptosis.

Quantitative Data on DM1-Microtubule Interaction

The interaction of DM1 and its analogs with tubulin and microtubules has been characterized quantitatively in several studies. The following tables summarize key findings.

| Compound | Binding Target | Dissociation Constant (KD) | Reference |

| S-methyl DM1 | Tubulin | 0.93 ± 0.2 µmol/L | |

| Maytansine | Tubulin | 0.86 ± 0.2 µmol/L | |

| S-methyl DM1 | Microtubules (high-affinity sites) | 0.1 ± 0.05 µmol/L | |

| Table 1: Binding affinities of maytansinoids to tubulin and microtubules. |

| Parameter | Maytansine (100 nmol/L) | S-methyl DM1 (100 nmol/L) | Reference |

| Suppression of Shortening Rate | 35% | 70% | |

| Suppression of Shortening Length | 40% | 60% | |

| Suppression of Catastrophe Frequency | 30% | 90% | |

| Suppression of Dynamicity | 45% | 84% | |

| Table 2: Effect of maytansinoids on microtubule dynamic instability parameters. |

| Cell Line | Compound | IC50 for G2/M Arrest | Reference |

| MCF-7 | Maytansine | Sub-nanomolar | |

| MCF-7 | S-methyl DM1 | Sub-nanomolar | |

| MCF-7 | anti-EpCAM-SPP-DM1 | Low nanomolar | |

| MCF-7 | anti-EpCAM-SMCC-DM1 | Low nanomolar | |

| B16F10 | Mertansine (DM1) | 0.092 µg/mL | |

| Table 3: In vitro cytotoxicity and cell cycle arrest induced by DM1 and its conjugates. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to elucidate the mechanism of this compound.

Microtubule Polymerization Assay

This assay is used to determine the effect of a compound on the assembly of tubulin into microtubules.

-

Preparation of Tubulin: Purify tubulin from a biological source (e.g., bovine brain) through cycles of temperature-dependent assembly and disassembly.

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PIPES buffer with GTP and MgCl₂), and the test compound (e.g., DM1) at various concentrations.

-

Initiation of Polymerization: Initiate microtubule polymerization by raising the temperature to 37°C.

-

Measurement: Monitor the increase in light scattering or turbidity at 340 nm over time using a spectrophotometer. An increase in absorbance indicates microtubule polymerization.

-

Analysis: Compare the polymerization curves of samples treated with the test compound to a vehicle control to determine the extent of inhibition.

Cell-Based Cytotoxicity and Mitotic Arrest Assay

This assay quantifies the ability of a compound to kill cancer cells and arrest them in mitosis.

-

Cell Culture: Culture a relevant cancer cell line (e.g., HER2-positive breast cancer cells for T-DM1) in appropriate media.

-

Treatment: Seed cells in multi-well plates and treat with a range of concentrations of the ADC (e.g., this compound) or free drug (DM1).

-

Incubation: Incubate the cells for a defined period (e.g., 24-72 hours).

-

Cell Viability Assessment: Determine cell viability using a standard method such as MTT or CellTiter-Glo assay.

-

Cell Cycle Analysis:

-

Harvest cells and fix them in ethanol.

-

Stain the cellular DNA with a fluorescent dye (e.g., propidium iodide).

-

Analyze the DNA content of individual cells using flow cytometry.

-

Quantify the percentage of cells in the G2/M phase of the cell cycle to determine the extent of mitotic arrest.

-

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth or induces mitotic arrest in 50% of the cell population.

Conclusion

This compound and related DM1-containing ADCs represent a powerful class of anticancer therapeutics that leverage the principles of targeted delivery to maximize efficacy and minimize toxicity. The core of their mechanism of action lies in the potent ability of the released DM1 payload to suppress microtubule dynamics by binding to microtubule ends. This disruption of a fundamental cellular process leads to mitotic arrest and subsequent apoptosis in antigen-expressing cancer cells. A thorough understanding of this mechanism, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development and optimization of this promising therapeutic strategy.

References

The Discovery and Development of Spp-DM1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of Spp-DM1, a pivotal linker-payload combination utilized in the creation of next-generation Antibody-Drug Conjugates (ADCs). We will delve into the core components of this compound, its mechanism of action, preclinical data, and the detailed experimental protocols used for its evaluation.

Introduction to this compound

The term "this compound" refers to a specific configuration of an ADC's linker and payload components. It is not a standalone therapeutic but rather a critical technology applied to monoclonal antibodies (mAbs) to create highly targeted cancer therapies.

-

Spp (The Linker): "Spp" designates a cleavable linker, N-succinimidyl-4-(2-pyridyldithio)pentanoate. Its key feature is a disulfide bond, which is engineered to be stable in the bloodstream's neutral pH environment but is susceptible to cleavage in the reducing environment inside a cell.[][2] This intracellular release mechanism is primarily driven by the high concentration of glutathione (GSH) within the cytoplasm compared to the plasma.[2][3]

-

DM1 (The Payload): DM1 is a highly potent cytotoxic agent and a derivative of maytansine.[4] As a microtubule inhibitor, DM1 disrupts the formation of microtubules, which are essential for cellular structure and function, particularly during cell division. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).

The combination of a tumor-targeting antibody with the this compound system allows for the selective delivery of the powerful DM1 toxin directly to cancer cells, aiming to maximize efficacy while minimizing the systemic toxicity associated with traditional chemotherapy.

Mechanism of Action

The therapeutic action of an ADC utilizing the this compound system follows a multi-step process, beginning with systemic administration and culminating in the targeted destruction of cancer cells.

-

Circulation and Targeting: The ADC circulates in the bloodstream, where the stable Spp linker protects the DM1 payload from premature release. The monoclonal antibody component of the ADC specifically binds to a target antigen expressed on the surface of tumor cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking and Linker Cleavage: The internalized complex is trafficked to the lysosomes. While some linker cleavage can begin here, the primary release mechanism for the disulfide-based Spp linker is reduction in the cytoplasm. The disulfide bond in the Spp linker is cleaved by intracellular reducing agents, most notably glutathione (GSH), which is significantly more concentrated inside the cell than in the bloodstream.

-

Payload Release and Cytotoxicity: The cleavage of the Spp linker liberates the active DM1 payload within the cancer cell. The released DM1 then binds to tubulin, inhibiting microtubule polymerization. This action disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis.

Preclinical Development and Data Presentation

The development of an this compound ADC involves a rigorous preclinical evaluation process to determine its efficacy and safety. A notable example comes from a study by Polson et al., which evaluated the efficacy of this compound ADCs against various B-cell non-Hodgkin's lymphoma (NHL) targets.

In Vitro Cytotoxicity

While specific IC50 values for the this compound conjugates from the Polson et al. study are not detailed in the primary publication, the general procedure for assessing in vitro cytotoxicity is a critical first step. This assay determines the concentration of ADC required to inhibit the growth of cancer cell lines by 50%.

(Note: The following table is a representative template. Specific data for this compound ADCs would be populated from dedicated in vitro studies.)

| Table 1: Representative In Vitro Cytotoxicity of Anti-CD22-Spp-DM1 | |

| Cell Line | Antigen Expression (Sites/Cell) |

| BJAB (Burkitt's Lymphoma) | High |

| Ramos (Burkitt's Lymphoma) | Moderate |

| Granta-519 (Mantle Cell) | Moderate |

In Vivo Efficacy

The in vivo anti-tumor activity of this compound ADCs was evaluated in subcutaneous xenograft models of non-Hodgkin's lymphoma. These studies demonstrated significant efficacy, including complete tumor regressions.

| Table 2: In Vivo Efficacy of this compound ADCs in NHL Xenograft Models | |||

| Target Antigen | Cell Line Model | Dose (mg/kg) | Outcome |

| Anti-CD19 | Raji | 5 | Tumor growth delay |

| Anti-CD20 | Granta-519 | 5 | Complete tumor regression |

| Anti-CD21 | Raji | 5 | Tumor growth delay |

| Anti-CD22 | BJAB-luc | 5 | Complete tumor regression |

| Data synthesized from Polson et al. as depicted in publicly available charts. |

Experimental Protocols

Detailed and standardized protocols are essential for the evaluation of ADCs. Below are methodologies for key experiments in the development of an this compound conjugate.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This protocol determines the concentration of ADC that inhibits cell proliferation by 50% (IC50).

-

Cell Seeding: Plate target cancer cells (e.g., BJAB, Raji) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for adherence.

-

ADC Treatment: Prepare serial dilutions of the this compound ADC and a relevant isotype control ADC in cell culture medium.

-

Incubation: Add the ADC dilutions to the cells and incubate for 72-96 hours at 37°C in a 5% CO2 incubator.

-

Viability Assessment: Add a viability reagent such as MTT or XTT to each well and incubate for 2-4 hours. This reagent is converted to a colored formazan product by metabolically active cells.

-

Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450 nm).

-

Analysis: Normalize the absorbance values to untreated control wells. Plot the percentage of cell viability against the ADC concentration and calculate the IC50 value using a non-linear regression model.

Antibody Internalization Assay (Flow Cytometry)

This assay quantifies the rate and extent to which the ADC is internalized by target cells.

-

Cell Preparation: Harvest target cells and resuspend in a suitable buffer to a concentration of 1 x 10^6 cells/mL.

-

ADC Incubation: Add a fluorescently labeled version of the ADC (or use a pH-sensitive dye like pHrodo™) to the cells at a predetermined concentration.

-

Time Course: Incubate the cells at 37°C for various time points (e.g., 0, 30, 60, 120, 240 minutes). As a negative control, incubate a parallel set of cells at 4°C to inhibit active internalization.

-

Signal Quenching/Washing: For standard fluorescent labels, stop the internalization by placing cells on ice. Add a quenching antibody or wash the cells with a low pH buffer to strip or quench the signal from non-internalized, surface-bound ADC.

-

Data Acquisition: Analyze the cells using a flow cytometer, measuring the geometric mean fluorescence intensity (gMFI) of the cell population at each time point.

-

Analysis: The increase in fluorescence intensity over time at 37°C, corrected for the 4°C control, represents the amount of internalized ADC.

In Vivo Xenograft Efficacy Study

This protocol evaluates the anti-tumor activity of the this compound ADC in a living animal model.

-

Model Establishment: Implant human tumor cells (e.g., 5-10 x 10^6 Raji or BJAB cells) subcutaneously into the flank of immunocompromised mice (e.g., SCID or NSG mice).

-

Tumor Growth: Allow tumors to grow to a predetermined average size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., Vehicle control, Isotype control ADC, this compound ADC).

-

Dosing: Administer the ADC intravenously (IV) at specified doses and schedules (e.g., a single dose of 5 mg/kg).

-

Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week as a measure of toxicity.

-

Endpoint: The study concludes when tumors in the control group reach a maximum allowed size or after a predetermined period. Efficacy is measured by tumor growth inhibition (TGI) or tumor regression.

Logical and Workflow Visualizations

Visualizing the complex processes in ADC development is crucial for understanding the relationships between different stages and components.

Conclusion

The this compound system represents a significant advancement in the field of antibody-drug conjugates. The strategic use of a cleavable disulfide linker (Spp) ensures stability in circulation and facilitates targeted intracellular release of the potent microtubule inhibitor, DM1. Preclinical studies, particularly in models of non-Hodgkin's lymphoma, have demonstrated the powerful anti-tumor efficacy of ADCs utilizing this technology. The continued exploration and optimization of this compound and similar linker-payload systems are crucial for the development of more effective and safer targeted therapies for a range of cancers.

References

- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mammalian Atg18 (WIPI2) localizes to omegasome-anchored phagophores and positively regulates LC3 lipidation - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Impact of Spp-DM1 Antibody-Drug Conjugate on Cell Cycle Progression

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a cleavable antibody-drug conjugate (ADC), with a specific focus on its profound effects on cell cycle progression and the subsequent induction of apoptosis in cancer cells.

Introduction to this compound ADC

An Antibody-Drug Conjugate (ADC) is a class of targeted cancer therapy that combines the specificity of a monoclonal antibody with the potent cytotoxic effects of a small molecule drug.[1][2] The this compound ADC consists of three key components:

-

A monoclonal antibody: This component is engineered to selectively bind to a specific antigen overexpressed on the surface of tumor cells.

-

The cytotoxic payload (DM1): DM1, a derivative of maytansine, is a highly potent microtubule-targeting agent.[1][2][3] Its high cytotoxicity makes it unsuitable for systemic administration as a standalone drug but ideal as an ADC payload.

-

The linker (Spp): The Spp (N-succinimidyl 4-(2-pyridyldithio)pentanoate) linker is a cleavable disulfide linker. This design allows the ADC to remain stable in circulation. Once the ADC is internalized into the target cancer cell, the disulfide bond is cleaved within the reducing environment of the cell, releasing the active DM1 payload.

The general mechanism involves the ADC binding to the target antigen, internalization of the ADC-antigen complex, and subsequent release of the DM1 payload into the cytoplasm to exert its cytotoxic effect.

Core Mechanism of Action: DM1 and Microtubule Disruption

The cytotoxic activity of this compound ADC is driven by the DM1 payload. DM1 exerts its effects by disrupting microtubule dynamics, which are essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.

The mechanism involves:

-

Binding to Tubulin: DM1 binds to tubulin, the protein subunit of microtubules.

-

Suppression of Microtubule Dynamics: Instead of causing large-scale depolymerization at potent concentrations, DM1 primarily suppresses the dynamic instability of microtubules. It inhibits both the growth and shortening phases of microtubules, effectively freezing them in a static state. This suppression occurs at subnanomolar concentrations.

-

Mitotic Spindle Disruption: The suppression of microtubule dynamics prevents the proper formation and function of the mitotic spindle, a structure indispensable for the accurate segregation of chromosomes into daughter cells.

This direct interference with the cytoskeleton leads to a halt in the cell division process.

Impact on Cell Cycle Progression: G2/M Arrest

The disruption of the mitotic spindle activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism. This checkpoint arrests the cell cycle in the M phase to prevent chromosomal missegregation. The potent antimitotic effects of DM1 lead to a robust cell cycle arrest at the G2/M transition.

Cells treated with DM1 or DM1-containing ADCs, such as this compound, show a significant increase in the population of cells in the G2/M phase. This arrest is a direct consequence of the cell's inability to form a functional mitotic spindle and satisfy the requirements of the spindle assembly checkpoint.

Downstream Consequence: Induction of Apoptosis

Prolonged arrest in mitosis is unsustainable for a cell and ultimately triggers the intrinsic apoptotic pathway. The inability to complete mitosis and resolve the checkpoint signaling leads to the activation of pro-apoptotic proteins and caspases, culminating in programmed cell death. Therefore, the primary mechanism by which this compound ADC kills cancer cells is by first inducing G2/M cell cycle arrest, followed by the induction of apoptosis.

Quantitative Data Summary

The following tables summarize representative quantitative data on the effects of DM1-based ADCs on cell cycle distribution and apoptosis.

Table 1: Effect of DM1-ADC on Cell Cycle Phase Distribution in A431 Cells

| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control (Untreated) | 65.2 ± 2.1 | 15.1 ± 0.5 | 19.7 ± 1.8 |

| Activated PanP-DM1 | 48.5 ± 1.5 | 20.6 ± 1.2 | 30.9 ± 1.1 |

Data adapted from a study on a DM1-based ADC (PanP-DM1) on A431 cells, showing a significant increase in the G2/M population upon treatment.

Table 2: Induction of Apoptosis by DM1-ADC in Pancreatic Ductal Adenocarcinoma (PDAC) Cells

| Cell Line | Treatment | % Apoptotic Cells (Cleaved Caspase 3 Positive) |

| ASPH-overexpressing MIA PaCa2 | Control Antibody | Low |

| ASPH-overexpressing MIA PaCa2 | SNS-622-DM1 (10 nM) | Significantly Increased |

Data summarized from a study indicating that an anti-ASPH DM1-ADC induces apoptosis, as measured by the marker cleaved caspase 3.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Cells in G0/G1 phase have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have an intermediate amount. RNase treatment is necessary to prevent staining of double-stranded RNA.

Methodology:

-

Cell Preparation: Culture cells (e.g., 1 x 10⁶ cells) and treat with this compound ADC or a control for the desired time period.

-

Harvesting: Harvest both adherent and floating cells. Centrifuge at ~300 x g for 5 minutes and wash the cell pellet with cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.

-

Storage: Incubate the cells in ethanol for at least 2 hours at -20°C. Cells can be stored at this temperature for several weeks.

-

Staining:

-

Centrifuge the fixed cells at ~300 x g for 5 minutes to remove the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in a PI staining solution. A typical solution contains:

-

Propidium Iodide (e.g., 20-50 µg/mL)

-

RNase A (e.g., 100 µg/mL) to degrade RNA

-

A detergent like Triton X-100 (e.g., 0.1%) to further permeabilize cells

-

PBS or a similar buffer

-

-

-

Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature or 37°C, protected from light.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite PI with a 488 nm laser and detect emission in the red channel (e.g., >600 nm). A histogram of fluorescence intensity will show distinct peaks for G0/G1, S, and G2/M populations.

Protocol 2: Apoptosis Assay by Flow Cytometry using Annexin V and PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells. Propidium iodide is used as a viability dye; it is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Methodology:

-

Cell Preparation: Culture and treat cells with this compound ADC as described previously.

-

Harvesting: Collect all cells (adherent and floating). Centrifuge at ~300-500 x g for 5 minutes.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. A typical 1X Binding Buffer contains 10 mM HEPES (pH 7.4), 140 mM NaCl, and 2.5 mM CaCl₂.

-

Staining:

-

To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC).

-

Add 5-10 µL of a PI working solution (e.g., 1 µg/mL).

-

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 3: Western Blotting for Cell Cycle Proteins (e.g., Cyclin B1/CDK1)

This protocol is used to detect changes in the expression levels of key cell cycle regulatory proteins.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. An increase in proteins like Cyclin B1 is indicative of cells accumulating in the G2/M phase.

Methodology:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Cyclin B1 or anti-CDK1) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG) for 1-2 hours at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

Visualizations

Signaling Pathways and Workflows

References

In Vitro Characterization of Spp-DM1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Spp-DM1, an antibody-drug conjugate (ADC) component. Spp refers to a cleavable disulfide linker, while DM1 is a potent microtubule-disrupting maytansinoid derivative. The following sections detail the mechanism of action, quantitative data from key experiments, and the methodologies employed to evaluate the efficacy and properties of ADCs utilizing the this compound system.

Mechanism of Action

Antibody-drug conjugates are designed to selectively deliver highly potent cytotoxic agents to target cells, thereby minimizing systemic toxicity.[1] The this compound system operates through a multi-step process. First, the monoclonal antibody component of the ADC binds to a specific antigen on the surface of a tumor cell.[2] Following binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[1][3] Once inside the cell, the ADC is trafficked to the lysosome.[3] The acidic environment and lysosomal proteases within the lysosome cleave the Spp linker, releasing the active DM1 payload into the cytoplasm.

Free DM1 then exerts its cytotoxic effect by binding to tubulin, a key component of microtubules. Specifically, DM1 binds to the tips of microtubules, suppressing their dynamics by inhibiting both their growth and shortening. This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptotic cell death. The high-affinity binding of DM1 to microtubules is a critical aspect of its potent anti-cancer activity.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies characterizing this compound and related DM1-containing ADCs.

Table 1: Cytotoxicity of DM1 and Related Compounds

| Compound | Cell Line | IC50 (pM) for Mitotic Arrest | IC50 (pM) for G2/M Arrest | Reference |

| S-methyl DM1 | MCF7 | 330 | 340 | |

| Maytansine | MCF7 | 710 | 310 |

Table 2: Binding Affinity and Microtubule Suppression

| Compound | Parameter | Value | Reference |

| S-methyl DM1 | Microtubule Binding Affinity (KD) | 0.1 µmol/L | |

| S-methyl DM1 | High-Affinity Binding Sites per Microtubule | ~37 | |

| EpCAM-SPP-DM1 | Microtubule Dynamicity Suppression (after 24h) | 86% |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Viability (Cytotoxicity) Assay

This protocol is used to determine the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Materials:

-

Target cancer cell lines (e.g., MCF7, SK-BR-3)

-

Complete cell culture medium

-

This compound containing ADC and control antibody

-

96-well microplates

-

MTT reagent or Cell Counting Kit-8 (CCK-8)

-

Plate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound ADC and control antibody in complete culture medium.

-

Remove the existing medium from the cells and add the diluted ADC or control antibody to the respective wells.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After incubation, add the MTT reagent or CCK-8 solution to each well and incubate for the recommended time (typically 1-4 hours).

-

If using MTT, solubilize the formazan crystals with a suitable solvent (e.g., propanol).

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value by plotting cell viability against the logarithm of the ADC concentration.

Antibody Internalization Assay

This assay measures the extent and rate at which an antibody is internalized by target cells.

Materials:

-

Target cancer cell lines

-

Fluorescently labeled this compound ADC (e.g., with a pH-sensitive dye like pHrodo)

-

Flow cytometer or fluorescence microscope

-

Cell culture plates or coverslips

Procedure:

-

Plate target cells on culture plates or coverslips and allow them to adhere.

-

Add the fluorescently labeled this compound ADC to the cells at a specific concentration.

-

Incubate the cells for various time points (e.g., 15, 45, 90 minutes) at 37°C.

-

For flow cytometry:

-

Wash the cells to remove unbound antibody.

-

Detach the cells using a non-enzymatic cell dissociation solution.

-

Analyze the fluorescence intensity of the cells using a flow cytometer.

-

-

For fluorescence microscopy:

-

Wash the cells to remove unbound antibody.

-

Fix and permeabilize the cells if intracellular visualization is required.

-

Mount the coverslips on microscope slides and visualize the cellular localization of the fluorescent signal.

-

In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This assay evaluates the ability of the antibody component of the ADC to recruit immune effector cells to kill target cancer cells.

Materials:

-

Target cancer cell lines

-

Peripheral blood mononuclear cells (PBMCs) as effector cells

-

This compound ADC and control antibody

-

Lactate dehydrogenase (LDH) release assay kit

-

96-well plates

Procedure:

-

Plate target cancer cells in a 96-well plate.

-

Add the this compound ADC or control antibody at various concentrations.

-

Add PBMCs to the wells at a specific effector-to-target cell ratio.

-

Incubate the plate for a defined period (e.g., 4-6 hours) at 37°C.

-

Centrifuge the plate and collect the supernatant.

-

Measure the amount of LDH released into the supernatant using the LDH release assay kit, which is an indicator of cell lysis.

-

Calculate the percentage of specific lysis and determine the EC50 value.

Visualizations

The following diagrams illustrate key processes in the characterization and mechanism of action of this compound.

Caption: this compound ADC Mechanism of Action.

Caption: Experimental Workflow for this compound ADC.

References

A Technical Guide to Spp-DM1 Linker Cleavage in the Lysosomal Environment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the core mechanisms governing the cleavage of the Spp-DM1 linker within the lysosomal environment of target cells. The stability and subsequent cleavage of the linker are critical determinants of an Antibody-Drug Conjugate's (ADC) efficacy and safety profile. This document details the intracellular trafficking of ADCs, the specifics of the lysosomal milieu, the chemical basis of this compound cleavage, and the experimental protocols required for its evaluation.

Introduction to Antibody-Drug Conjugates (ADCs) and the this compound System

ADCs are a class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells.[1][2][3] This is achieved by conjugating a cytotoxic payload to a monoclonal antibody (mAb) via a chemical linker.[2][3] The mAb component selectively binds to a specific antigen overexpressed on the surface of tumor cells, initiating receptor-mediated endocytosis. Following internalization, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the cytotoxic payload to exert its cell-killing effect.

The this compound system utilizes:

-

DM1: A potent maytansinoid payload that inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.

-

Spp Linker (N-succinimidyl-4-(2-pyridyldithio)pentanoate): A disulfide-based linker designed to be stable in the systemic circulation but susceptible to cleavage within the reducing environment of the cell.

The success of an ADC hinges on the linker's ability to remain stable in the bloodstream to prevent premature payload release and associated off-target toxicity, while ensuring efficient cleavage once inside the target cell.

The ADC Journey: Internalization and Lysosomal Trafficking

The mechanism of action for an ADC begins with its binding to a target antigen on the cancer cell surface. This binding event triggers the internalization of the ADC-antigen complex into the cell through receptor-mediated endocytosis. The complex is then enclosed within an endosome. As the endosome matures, its internal pH decreases. Ultimately, the late endosome fuses with a lysosome, delivering the ADC to a highly degradative environment. This acidic and enzyme-rich compartment is the primary site for the processing of ADCs and the release of their cytotoxic payloads.

References

The Bystander Effect of Spp-DM1: A Technical Deep Dive

For researchers, scientists, and drug development professionals, understanding the nuances of antibody-drug conjugate (ADC) mechanisms is paramount to designing more effective cancer therapies. A key phenomenon influencing ADC efficacy is the "bystander effect," the ability of an ADC to kill not only antigen-positive (Ag+) target cells but also adjacent antigen-negative (Ag-) tumor cells. This in-depth guide explores the core of the bystander effect of Spp-DM1, an ADC utilizing a specific linker-payload combination.

The cytotoxic payload of this compound is DM1, a potent microtubule-disrupting agent.[1][2][3] The efficacy of an ADC's bystander effect is largely dictated by the properties of its linker and the released payload. For a significant bystander effect to occur, the cytotoxic payload, once released from the antibody within the target cell, must be able to traverse the cell membrane to reach and kill neighboring cells.[4][5] This requires the payload to be sufficiently lipophilic, hydrophobic, and uncharged.

In the case of the well-known ADC, ado-trastuzumab emtansine (T-DM1), the non-cleavable linker results in the intracellular release of a charged lysine-linker-DM1 complex (Lys-SMCC-DM1). This positive charge prevents the payload from crossing the cell membrane, thus eliminating any significant bystander effect. In stark contrast, ADCs equipped with cleavable linkers are designed to release the payload in its native, uncharged form, enabling it to diffuse out of the target cell and exert its cytotoxic activity on surrounding cells.

The "Spp" in this compound refers to a linker containing a disulfide bond. This linker is designed to be cleaved within the reducing environment of the cell, releasing the DM1 payload. This release of the unmodified, and therefore more membrane-permeable, DM1 is the basis for the bystander effect observed with this compound conjugates.

Mechanism of Action and Bystander Killing

The mechanism of action for an this compound conjugate begins with the binding of the antibody to its target antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically through endocytosis, and trafficked to lysosomes. Inside the lysosome, the antibody is degraded, and the Spp linker is cleaved, releasing DM1.

Free DM1 then binds to the tips of microtubules, suppressing their dynamics and leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis. For the bystander effect to occur, a portion of this released DM1 diffuses out of the antigen-positive cell and into the tumor microenvironment, where it can be taken up by neighboring antigen-negative cells, inducing the same cytotoxic effect.

Below is a diagram illustrating the proposed signaling pathway and bystander mechanism of this compound.

Caption: Mechanism of this compound action and bystander killing.

Experimental Assessment of the Bystander Effect

The bystander effect of ADCs is typically evaluated using in vitro co-culture assays and in vivo tumor models with heterogeneous antigen expression.

In Vitro Co-culture Bystander Assay

A common method to quantify the bystander effect in vitro involves co-culturing antigen-positive (Ag+) and antigen-negative (Ag-) cancer cells.

Experimental Protocol:

-

Cell Line Selection: Choose an Ag+ cell line that expresses the target antigen for the ADC and an Ag- cell line that does not.

-

Cell Labeling: Label one or both cell populations with distinct fluorescent markers (e.g., GFP for Ag+ cells and mCherry for Ag- cells) to allow for their differentiation during analysis.

-

Co-culture Seeding: Seed the labeled Ag+ and Ag- cells together in various ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90, 0:100) in multi-well plates.

-

ADC Treatment: Treat the co-cultures with the this compound ADC at a concentration that is cytotoxic to the Ag+ cells but ideally sub-lethal to the Ag- cells in monoculture. A non-bystander ADC (e.g., T-DM1) and an ADC with a known potent bystander effect can be used as negative and positive controls, respectively.

-

Incubation: Incubate the plates for a period sufficient to allow for ADC processing, payload release, and induction of cytotoxicity (typically 72-120 hours).

-

Analysis: Analyze cell viability for each population using high-content imaging or flow cytometry. The percentage of dead Ag- cells in the co-cultures is a direct measure of the bystander effect.

The following diagram outlines the workflow for a typical in vitro bystander assay.

Caption: Workflow of an in vitro co-culture bystander assay.

Quantitative Data Summary

| ADC Conjugate | Linker Type | Released Payload | Membrane Permeability | Expected Bystander Effect |

| This compound | Cleavable (Disulfide) | DM1 | Permeable | Present |

| T-DM1 | Non-cleavable (Thioether) | Lys-SMCC-DM1 | Impermeable | Absent/Minimal |

References

- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of action of ADO-Trastuzumab Emtansine? [synapse.patsnap.com]

- 4. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]

Methodological & Application

Application Notes and Protocols for Spp-DM1 Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction